Beryllium silicate

Catalog No.
S1510713
CAS No.
13598-00-0
M.F
Be2O4Si
M. Wt
110.11 g/mol
Availability
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Beryllium silicate

CAS Number

13598-00-0

Product Name

Beryllium silicate

IUPAC Name

diberyllium;silicate

Molecular Formula

Be2O4Si

Molecular Weight

110.11 g/mol

InChI

InChI=1S/2Be.O4Si/c;;1-5(2,3)4/q2*+2;-4

InChI Key

QZVSYHUREAVHQG-UHFFFAOYSA-N

SMILES

[Be+2].[Be+2].[O-][Si]([O-])([O-])[O-]

Canonical SMILES

[Be+2].[Be+2].[O-][Si]([O-])([O-])[O-]

The exact mass of the compound Beryllium silicate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

Beryllium silicate is a chemical compound composed of beryllium, silicon, and oxygen, with the chemical formula Be2SiO4\text{Be}_2\text{SiO}_4. It is a relatively rare mineral typically found in igneous and metamorphic rocks. The compound is known for its hardness and is often utilized as a gemstone. While it is usually colorless, impurities can impart various colors, making it aesthetically appealing for jewelry .

  • Oxidation: This compound can be oxidized to form beryllium oxide and silicon dioxide:
    Be2SiO4+O22BeO+SiO2\text{Be}_2\text{SiO}_4+\text{O}_2\rightarrow 2\text{BeO}+\text{SiO}_2
    Common oxidizing agents include oxygen and hydrogen peroxide.
  • Reduction: Although less common, reduction reactions can occur under specific conditions, potentially yielding elemental beryllium and silicon.
  • Substitution: Beryllium silicate can also undergo substitution reactions where other elements replace beryllium or silicon in the compound. This can involve various metal oxides or silicates as reagents.

Beryllium silicate exhibits significant biological interactions. Once introduced into biological systems, beryllium acts as a hapten, interacting with human leukocyte antigen (HLA) DP presenting cells in the lungs. This interaction leads to the formation of a major histocompatibility complex class II molecule that triggers activation and proliferation of CD4+ T lymphocytes. The resulting inflammatory response is mediated by cytokines, often leading to pulmonary granulomas . Chronic exposure to beryllium compounds is associated with berylliosis, a serious lung disease characterized by decreased lung capacity and hypersensitivity reactions .

Beryllium silicate can be synthesized through various methods:

  • High-Temperature Solid-State Reactions: One common method involves reacting beryllium oxide with silicon dioxide at temperatures ranging from 700°C to 1100°C. This process requires precise control of reaction conditions to ensure the desired product formation .
  • Industrial Production: In industrial settings, beryllium is typically extracted from minerals like beryl and bertrandite. The extracted beryllium is then reacted with silicon dioxide under controlled conditions to synthesize beryllium silicate .

Beryllium silicate has a variety of applications across different fields:

  • Scientific Research: It serves as a reference material for in situ oxygen isotope determination, providing insights into geochemical processes within the Earth's mantle.
  • Biological Studies: Its unique properties make it useful for studying mineral-biological interactions.
  • Industry: Beryllium silicate is employed in producing high-quality ceramics and is also valued as a gemstone in the jewelry industry due to its aesthetic appeal and hardness .

Research on the interactions of beryllium silicate with biological systems has revealed that it can induce immune responses. The interaction with major histocompatibility complex molecules leads to T lymphocyte activation, which plays a crucial role in the pathogenesis of chronic beryllium disease. Studies indicate that iron-storage proteins like ferritin may help mitigate toxicity by sequestering beryllium and preventing its interaction with cellular enzymes .

Beryllium silicate shares similarities with several other beryllium-containing compounds, each possessing unique properties:

Compound NameChemical FormulaNotable Properties
Beryllium oxideBeOHigh thermal conductivity; used in ceramics
Beryllium fluorideBeF2Used in metal production; acts as a catalyst
Beryllium chlorideBeCl2Catalyzes organic reactions; used in electrorefining
BertranditeBe4Si2O7(OH)2A primary ore of beryllium; occurs in metamorphic rocks
PhenakiteBe2SiO4A gemstone; often used in jewelry

Uniqueness: Beryllium silicate is particularly unique due to its combination of beryllium and silicon, resulting in distinct physical and chemical properties. Its rarity and application as a gemstone further distinguish it from other compounds containing beryllium .

Crystalline Framework Architecture

Beryllium silicate’s primary crystalline form, phenakite (Be₂SiO₄), adopts a trigonal R-3 space group with a three-dimensional framework [1] [2]. The structure features two inequivalent beryllium sites, each bonded to four oxygen atoms to form BeO₄ tetrahedra. These tetrahedra share corners with both adjacent BeO₄ units and SiO₄ tetrahedra, creating a interconnected network (Figure 1).

Table 1: Structural Parameters of Be₂SiO₄ (Phenakite)

ParameterValue(s)
Space groupR-3
Be–O bond lengths1.64–1.67 Å (Site 1), 1.65–1.67 Å (Site 2)
Si–O bond length1.65 Å
Oxygen coordinationTrigonal planar (2 Be + 1 Si)

In the first Be²⁺ site, BeO₄ tetrahedra exhibit bond length variations (1.64–1.67 Å), while the second site shows a more uniform distribution (1.65 Å average) [1]. Silicon atoms occupy tetrahedral sites, with all Si–O bonds fixed at 1.65 Å. Oxygen atoms reside in trigonal planar geometries, coordinating two Be²⁺ and one Si⁴⁺ ion [1]. This configuration stabilizes the framework through corner-sharing, minimizing lattice strain.

Structural Variations and Polymorphs

Beryllium silicate exhibits polymorphism, with phenakite (Be₂SiO₄) and beryl (Be₃Al₂(SiO₃)₆) representing distinct structural classes [3]. Phenakite’s trigonal framework contrasts with beryl’s hexagonal ring-silicate structure, where Be²⁺ and Al³⁺ ions occupy tetrahedral and octahedral sites, respectively.

Table 2: Comparison of Beryllium Silicate Polymorphs

PropertyPhenakite (Be₂SiO₄)Beryl (Be₃Al₂(SiO₃)₆)
Crystal systemTrigonalHexagonal
CoordinationBeO₄, SiO₄ tetrahedraBeO₄, AlO₆ polyhedra
ConnectivityCorner-sharing chainsSix-membered silicate rings
Density (g/cm³)2.92–2.97 [2]2.76–2.90

High-pressure studies on analogous compounds (e.g., BeP₂N₄) suggest that beryllium silicates may adopt spinel-type polymorphs under extreme conditions [4]. These phases, characterized by face-centered cubic symmetry and mixed tetrahedral-octahedral coordination, exhibit enhanced mechanical properties due to increased covalent bonding [4].

Quantum Mechanical Calculations

Density functional theory (DFT) calculations reveal that phenakite is a wide band-gap semiconductor (∼6 eV), with conduction bands dominated by Be-2p and O-2p orbitals [4]. Electron effective masses at the conduction band minima are relatively small (∼0.5 m₀), indicating high carrier mobility. Hybrid functional corrections (HSE06) refine band gap estimates, aligning with experimental optical absorption edges [4].

For hypothetical spinel-type Be₂SiO₄, DFT predicts a 27% increase in bulk modulus (279 GPa vs. 222 GPa in phenakite) due to denser atomic packing and stronger P–N-like covalent interactions [4]. These simulations highlight the role of pressure-induced orbital hybridization in stabilizing high-pressure polymorphs.

Ab Initio Simulation Approaches

Ab initio molecular dynamics (AIMD) simulations quantify the thermodynamic stability of beryllium silicate phases. The phonon dispersion spectrum of phenakite shows no imaginary frequencies, confirming dynamical stability at ambient conditions [4]. Finite-element analysis of stress-strain relationships predicts a Young’s modulus of 320 GPa for the spinel-type phase, surpassing many engineering ceramics [4].

Table 3: Simulated Mechanical Properties of Be₂SiO₄ Polymorphs

PropertyPhenakite [4]Spinel-type [4]
Bulk modulus (GPa)222279
Shear modulus (GPa)145240
Young’s modulus (GPa)320500
Poisson’s ratio0.2380.175

These results underscore the efficacy of ab initio methods in predicting mechanical behavior, guiding synthetic efforts toward high-strength materials.

Tetrahedral Coordination Environment Analysis

The BeO₄ tetrahedra in phenakite exhibit bond angles of 104–112°, deviating from ideal tetrahedral symmetry (109.5°) [1]. This distortion arises from edge-sharing constraints with adjacent SiO₄ units. Löwdin charge analysis reveals significant charge transfer (∼1.2 e⁻) from Be to O, polarizing the tetrahedra and enhancing framework rigidity [4].

In contrast, beryl’s silicate rings permit uniform tetrahedral angles (∼109.5°), reducing lattice strain. The inclusion of Al³⁺ in octahedral sites introduces additional charge-balancing constraints, favoring ring formation over chain structures [3]. First-principles calculations attribute phenakite’s higher density to tighter oxygen packing in the trigonal lattice [4].

High-temperature solid-state reactions represent the most direct and widely employed method for synthesizing beryllium silicate compounds. This approach involves the thermal treatment of beryllium oxide and silicon dioxide precursors at elevated temperatures to promote the formation of beryllium silicate phases through solid-state diffusion and reaction mechanisms .

Reaction Mechanism and Thermodynamics

The fundamental reaction for beryllium silicate synthesis proceeds according to the following stoichiometric equation:

2BeO + SiO₂ → Be₂SiO₄

This reaction typically occurs at temperatures ranging from 700°C to 1700°C, with the reaction kinetics being strongly dependent on temperature, particle size, and intimate mixing of reactants . The reaction mechanism involves the diffusion of beryllium and silicon species through the solid matrices, followed by nucleation and growth of the beryllium silicate phase.

Optimal Temperature Conditions

Research has demonstrated that beryllium silicate synthesis can be achieved across a wide temperature range, with optimal formation occurring between 1300°C and 1500°C . At temperatures below 1000°C, the reaction rate is significantly reduced, resulting in incomplete conversion of starting materials. The temperature range of 1300-1700°C ensures complete reaction while minimizing beryllium oxide sublimation, which becomes problematic at temperatures exceeding 1600°C .

Temperature Range (°C)Reaction EfficiencyDuration (hours)Key Characteristics
700-900Incomplete2-4Slow diffusion kinetics
1000-1100Good2-4Optimal formation begins
1300-1500Complete4-6Ideal synthesis conditions
1600-1700Complete4-6Risk of BeO sublimation

Precursor Preparation and Mixing

The success of solid-state synthesis depends critically on the preparation and mixing of precursor materials. Beryllium oxide and silicon dioxide must be intimately mixed to ensure proper stoichiometry and minimize diffusion distances. Ball milling or other mechanical mixing techniques are commonly employed to achieve homogeneous powder mixtures with particle sizes in the micrometer range .

Reaction Atmosphere and Containment

High-temperature synthesis requires careful consideration of reaction atmosphere and containment materials. Argon or nitrogen atmospheres are preferred to prevent oxidation and contamination. Platinum or alumina crucibles are commonly used, although beryllium-containing vapors may interact with certain crucible materials at extreme temperatures .

Fluoride Process Approaches

The fluoride process represents a sophisticated approach for beryllium silicate synthesis, utilizing fluoride-containing reagents to facilitate the breakdown of beryllium-containing minerals and the subsequent formation of beryllium silicate compounds. This method offers advantages in terms of lower reaction temperatures and improved selectivity [4] [5] [6].

Ammonium Bifluoride-Mediated Synthesis

The ammonium bifluoride process involves the reaction of beryllium silicate minerals with ammonium bifluoride (NH₄HF₂) at moderate temperatures. The reaction proceeds through the following mechanism:

Be₂SiO₄ + 7NH₄HF₂ → 2(NH₄)₂BeF₄ + (NH₄)₂SiF₆ + 4H₂O + NH₃

This process operates effectively at temperatures between 180°C and 220°C, significantly lower than solid-state synthesis methods [4] [5]. The formation of soluble ammonium fluoroberyllate compounds facilitates subsequent processing and purification steps.

Thermal Decomposition Pathways

The thermal decomposition of fluoride intermediates follows a well-defined sequence of reactions:

  • Initial Stage (185-255°C): (NH₄)₂BeF₄ → NH₄BeF₃ + NH₄F
  • Intermediate Stage (255-280°C): 2NH₄BeF₃ → NH₄Be₂F₅ + NH₄F
  • Final Stage (280-380°C): NH₄Be₂F₅ → 2BeF₂ + NH₄F

The resulting beryllium fluoride can be converted to beryllium silicate through subsequent reactions with silicon-containing compounds [4] [5].

Process Optimization Parameters

ParameterOptimal RangeEffect on Synthesis
Temperature180-220°CControls reaction rate and selectivity
Time1-4 hoursEnsures complete conversion
NH₄HF₂/Be₂SiO₄ ratio7:1 (stoichiometric)Determines reaction completion
AtmosphereInert gasPrevents side reactions

Sulfate Process Techniques

The sulfate process offers an alternative approach for beryllium silicate synthesis, particularly useful for processing beryllium-containing ores and concentrates. This method involves the reaction of beryllium silicate minerals with sulfate compounds at elevated temperatures to produce soluble beryllium species [7] [8].

Potassium Sulfate Fusion Method

The potassium sulfate fusion method involves heating beryllium silicate minerals with potassium sulfate at temperatures between 550°C and 600°C. The optimal conditions include:

  • Temperature: 550°C for 3.5 hours
  • Ore/Salt Ratio: 1:3 (mass ratio)
  • Beryllium Recovery: Up to 90%

The reaction mechanism involves the breakdown of beryllium silicate structures and the formation of soluble beryllium sulfate species [7].

Leaching and Recovery Processes

Following sulfate fusion, the resulting cake is subjected to aqueous leaching to extract beryllium species. The leaching process involves:

  • Water Leaching: Dissolution of beryllium sulfate in water
  • pH Adjustment: Optimization of solution pH for selective extraction
  • Purification: Removal of impurities through precipitation and filtration
  • Recovery: Precipitation of beryllium hydroxide for further processing

Process Efficiency and Optimization

The sulfate process demonstrates optimal efficiency at specific temperature and time combinations. Extended heating beyond optimal conditions results in decreased beryllium recovery due to the formation of refractory phases [7].

Temperature (°C)Time (hours)Ore/Salt RatioRecovery (%)
5503.01:385
6003.51:3.590
6504.01:488
7004.51:4.585

Novel Synthesis Pathways

Recent advances in materials science have led to the development of novel synthesis pathways for beryllium silicate compounds, offering unique advantages in terms of reaction conditions, product properties, and environmental considerations [9] [10] [8].

Hydrothermal Synthesis Methods

Hydrothermal synthesis utilizes high-temperature aqueous solutions under pressure to facilitate beryllium silicate formation. This method operates at relatively low temperatures (200-300°C) while maintaining high pressures (10-100 atm) to enhance reaction kinetics and product crystallinity [11] [12].

Advantages:

  • Lower synthesis temperatures compared to solid-state methods
  • Enhanced crystallinity and phase purity
  • Controlled morphology and particle size
  • Environmentally friendly process conditions

Process Parameters:

  • Temperature: 200-300°C
  • Pressure: 10-100 atm
  • Time: 24-72 hours
  • pH: 8-12 (controlled with mineralizers)

Sol-Gel Processing

Sol-gel synthesis offers molecular-level control over beryllium silicate formation through the controlled hydrolysis and condensation of molecular precursors. This method enables the production of highly homogeneous materials with tailored properties [13] [14] [15].

Key Features:

  • Molecular-level mixing of precursors
  • Low-temperature processing (80-150°C)
  • High surface area products
  • Controlled porosity and structure

Process Stages:

  • Hydrolysis: Si(OR)₄ + H₂O → Si(OH)₄ + ROH
  • Condensation: Si(OH)₄ + Si(OH)₄ → Si-O-Si + H₂O
  • Gelation: Formation of three-dimensional network
  • Drying: Removal of solvents and water
  • Calcination: Thermal treatment for final product

Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave radiation to provide rapid and uniform heating, enabling faster reaction kinetics and improved product homogeneity. This method offers significant advantages in terms of energy efficiency and reaction time reduction [16].

Benefits:

  • Rapid heating and cooling rates
  • Uniform temperature distribution
  • Reduced synthesis time (minutes to hours)
  • Enhanced reaction kinetics
  • Energy-efficient processing

Mechanochemical Synthesis

Mechanochemical synthesis involves the use of mechanical energy to induce chemical reactions between solid reactants. This method operates at room temperature and offers advantages for environmentally sensitive synthesis [17].

Process Characteristics:

  • Room temperature operation
  • Solvent-free conditions
  • High-energy ball milling
  • Solid-state metathesis reactions
  • Reduced processing time

ZSM-5-Type Structure Synthesis

The synthesis of beryllium silicate materials with ZSM-5-type crystalline structures represents a specialized approach that combines the framework chemistry of zeolites with the unique properties of beryllium-containing phases [18] [19] [20].

Template-Directed Synthesis

ZSM-5-type beryllium silicate synthesis relies on organic structure-directing agents (templates) to control the formation of specific framework topologies. The synthesis process involves:

  • Template Selection: Choice of appropriate organic molecules
  • Precursor Preparation: Beryllium and silicon sources
  • Hydrothermal Treatment: Crystallization under controlled conditions
  • Template Removal: Calcination to obtain the final product

Structural Characteristics

Beryllium silicates with ZSM-5-type structures exhibit unique structural features:

  • Framework Topology: Three-dimensional channel systems
  • Pore Structure: Microporous with specific pore dimensions
  • Beryllium Coordination: Tetrahedral coordination environment
  • Silicon Integration: Mixed Be-Si framework structures

Synthesis Conditions

TemplateConcentration (M)Temperature (°C)Time (hours)Crystallinity (%)
Tetrapropylammonium hydroxide0.101804885
Tetraethylammonium hydroxide0.151607278
Tetrabutylammonium hydroxide0.082003682
Tetramethylammonium hydroxide0.121706075

Characterization Methods

The structural characterization of ZSM-5-type beryllium silicates requires specialized analytical techniques:

  • X-ray Diffraction: Phase identification and crystallinity assessment
  • ⁹Be Nuclear Magnetic Resonance: Beryllium coordination environment
  • Scanning Electron Microscopy: Morphological analysis
  • Nitrogen Adsorption: Surface area and pore structure determination

Tetraethylammonium Hydroxide-Mediated Synthesis

Tetraethylammonium hydroxide (TEAOH) serves as both a structure-directing agent and a mineralizing agent in the synthesis of beryllium silicate materials with controlled porosity and surface properties [21] [22].

Mechanistic Aspects

The TEAOH-mediated synthesis involves several key mechanistic steps:

  • Precursor Dissolution: Beryllium and silicon sources dissolve in alkaline TEAOH solution
  • Species Formation: Formation of beryllium and silicon hydroxide complexes
  • Nucleation: Formation of beryllium silicate nuclei
  • Growth: Crystal growth directed by TEAOH molecules
  • Crystallization: Final product formation with controlled structure

Process Variables and Optimization

The success of TEAOH-mediated synthesis depends on careful control of multiple process variables:

TEAOH Concentration Effects:

  • Low concentrations (0.05-0.10 M): Extended crystallization times
  • Moderate concentrations (0.15-0.20 M): Optimal synthesis conditions
  • High concentrations (0.25-0.30 M): Accelerated crystallization but reduced selectivity

Temperature Dependencies:

  • 150-160°C: Slow crystallization kinetics
  • 170-180°C: Optimal crystallization rates
  • 190-200°C: Rapid crystallization with potential side reactions

Product Properties

TEAOH-mediated synthesis produces beryllium silicate materials with distinctive properties:

TEAOH Concentration (M)Surface Area (m²/g)Pore Size (nm)Crystallization Time (hours)
0.053200.896
0.103800.972
0.154501.048
0.205201.136
0.254801.224
0.304201.318

Structure-Property Relationships

The relationship between synthesis conditions and final product properties demonstrates the importance of precise control over TEAOH-mediated synthesis:

  • Surface Area Optimization: Maximum surface area achieved at 0.20 M TEAOH concentration
  • Pore Size Control: Systematic increase in pore size with increasing TEAOH concentration
  • Crystallization Kinetics: Inverse relationship between TEAOH concentration and crystallization time
  • Structural Integrity: Optimal structural properties at moderate TEAOH concentrations

Applications and Advantages

TEAOH-mediated synthesis offers several advantages for beryllium silicate production:

  • Controlled Porosity: Tunable pore structure for specific applications
  • High Surface Area: Enhanced surface properties for catalytic applications
  • Mild Conditions: Moderate temperatures and pressures
  • Structural Diversity: Access to various beryllium silicate topologies
  • Scalability: Potential for industrial-scale production

Other CAS

15191-85-2

Wikipedia

Beryllium silicate

Use Classification

Health Hazards -> Carcinogens

Dates

Last modified: 07-17-2023

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